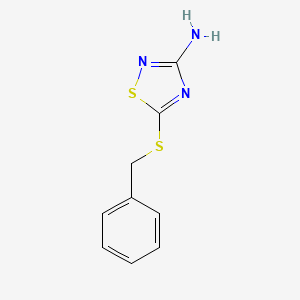

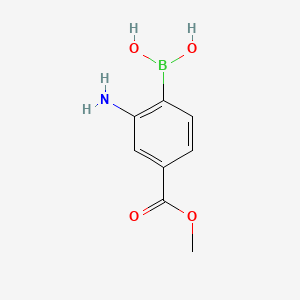

3-氨基-5-苄基硫-1,2,4-噻二唑

描述

3-Amino-5-benzylthio-1,2,4-thiadiazole is a chemical compound with the molecular formula C9H9N3S2 . It has been used to study and investigate its antitumor activities against human cervix adenocarcinoma (HeLa), human liver cancer cell (SMMC-7721), human breast cancer cell (MCF-7) and human lung cancer cell (A549) lines .

Synthesis Analysis

The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives have been carried out effectively with the use of ultrasound . This is the first use of ultrasound for both reactions .Molecular Structure Analysis

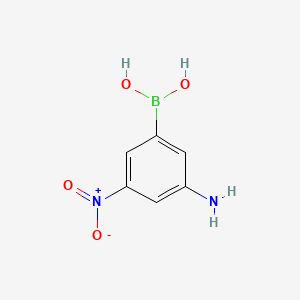

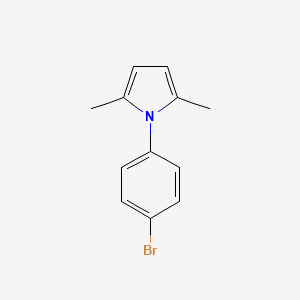

The molecular structure of 3-Amino-5-benzylthio-1,2,4-thiadiazole has been investigated computationally via density functional theory (DFT) calculations . Comparisons have been made between experimental and computationally obtained data .Chemical Reactions Analysis

The reactions and the chemical species which take place in the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives have been investigated . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .Physical And Chemical Properties Analysis

3-Amino-5-benzylthio-1,2,4-thiadiazole has a melting point of 157.0 to 161.0 °C, a boiling point of 416.2±38.0 °C (Predicted), and a density of 1.39±0.1 g/cm3 (Predicted) . It is slightly soluble in DMSO and Methanol .科学研究应用

Anticancer Activity

3-Amino-5-benzylthio-1,2,4-thiadiazole: has been studied for its potential as an anticancer agent. Derivatives of this compound have been synthesized and evaluated against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells . These studies have shown that certain derivatives can significantly inhibit the proliferation of these cancer cells, with some showing more potency than the reference drug sorafenib . The compounds induce apoptotic cell death and block the cell cycle in the sub-G1 phase, highlighting their potential in cancer therapy.

Antimicrobial Activity

The modified versions of 3-Amino-5-benzylthio-1,2,4-thiadiazole have demonstrated high activity against pathogenic bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as unicellular fungi like Candida albicans . This broad-spectrum antimicrobial activity makes it a promising candidate for developing new antimicrobial agents.

Drug Delivery Systems

This compound has been incorporated into biodegradable polymers to create film dressings with antimicrobial properties . These film dressings can be used in medical and pharmaceutical applications to protect against infections and deliver drugs in a controlled manner.

Antitumor Activities

3-Amino-5-benzylthio-1,2,4-thiadiazole: has been investigated for its antitumor activities. Studies have shown its effectiveness against various human cancer cell lines, including cervical adenocarcinoma (HeLa), liver cancer (SMMC-7721), breast cancer (MCF-7), and lung cancer (A549) lines . The compound’s ability to inhibit tumor growth makes it a valuable lead for further antitumor drug development.

Synthesis of Pesticide Lead Compounds

The thiadiazole moiety of 3-Amino-5-benzylthio-1,2,4-thiadiazole is a key feature in the synthesis of novel pesticide lead compounds. These compounds have been synthesized to find new biologically active pesticides, which could be used in agricultural applications to control pests .

Biological Evaluation as Sorafenib Analogs

Derivatives of 3-Amino-5-benzylthio-1,2,4-thiadiazole have been designed as analogs of sorafenib, a medication used to treat cancer . The biological evaluation of these derivatives has provided insights into their potential as alternative therapeutic agents with possibly fewer side effects and better efficacy.

作用机制

Target of Action

The primary target of 3-Amino-5-benzylthio-1,2,4-thiadiazole is the gamma-aminobutyric acid type A (GABAA) receptor . This receptor plays a crucial role in inhibitory neurotransmission within the central nervous system (CNS). By binding to specific sites on the GABAA receptor, the compound modulates chloride ion channels, leading to neuronal inhibition. Essentially, it prevents neurons from firing, which is essential for managing epileptic seizures .

Mode of Action

The compound’s interaction with the GABAA receptor results in the release of chloride ions. This process occurs via the GABAA pathway. By enhancing inhibitory neurotransmission, 3-Amino-5-benzylthio-1,2,4-thiadiazole helps maintain the balance between excitatory and inhibitory signals in the brain, thereby reducing the likelihood of seizures .

Biochemical Pathways

The affected pathways include GABAergic signaling and chloride ion transport. By promoting GABA-mediated inhibition, the compound dampens excessive neuronal activity, preventing abnormal electrical discharges characteristic of epilepsy .

- The compound is well-absorbed after oral administration. It readily crosses the blood-brain barrier, reaching its target site in the CNS. Metabolism occurs primarily in the liver. The compound is excreted via urine and feces. High bioavailability ensures effective therapeutic action .

Result of Action

At the molecular and cellular levels, the compound’s action leads to:

- By modulating GABAA receptors, it prevents excessive neuronal firing. The compound helps manage epileptic seizures by maintaining inhibitory neurotransmission .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Ensuring proper storage conditions and avoiding interactions with substances that alter its metabolism are essential for optimal therapeutic outcomes .

安全和危害

The compound is classified as an irritant. It has hazard statements H315-H319, indicating it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .

未来方向

Thiadiazole compounds, including 3-Amino-5-benzylthio-1,2,4-thiadiazole, are important molecules in organic and pharmaceutical chemistry . They have potential applications in various fields, including medicine and agrochemistry . Future research may focus on improving the efficiency of their synthesis and expanding their applications .

属性

IUPAC Name |

5-benzylsulfanyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c10-8-11-9(14-12-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSHLDJUHMNAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373337 | |

| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-benzylthio-1,2,4-thiadiazole | |

CAS RN |

60093-11-0 | |

| Record name | 5-[(Phenylmethyl)thio]-1,2,4-thiadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60093-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60093-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)